molecular formula C11H11N3 B1388209 5-(m-Tolyl)pyrimidin-2-amine CAS No. 914349-42-1

5-(m-Tolyl)pyrimidin-2-amine

Cat. No.: B1388209
CAS No.: 914349-42-1
M. Wt: 185.22 g/mol
InChI Key: GPJHSKNKONPSBW-UHFFFAOYSA-N
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Description

5-(m-Tolyl)pyrimidin-2-amine is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound this compound features a methyl-substituted phenyl group (m-tolyl) attached to the pyrimidine ring, which can influence its chemical and biological properties.

Scientific Research Applications

5-(m-Tolyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

5-(m-Tolyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. This interaction is crucial for maintaining genome integrity, and overexpression of PLK4 has been detected in various cancers . The compound acts as an inhibitor of PLK4, thereby potentially serving as an anticancer agent.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it exhibits antiproliferative activity against breast cancer cells by inhibiting PLK4, leading to cell cycle arrest and apoptosis . This compound also affects the stability and function of various cellular proteins, thereby impacting overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PLK4, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G2/M phase and triggering apoptosis through caspase activation . Additionally, the compound may interact with other cellular proteins, further influencing gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that the compound remains active for extended periods, allowing for prolonged therapeutic effects. Long-term studies have shown that it maintains its antiproliferative activity against cancer cells, with minimal degradation observed over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism is crucial for its bioavailability and overall therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with plasma proteins, which facilitate its distribution to target tissues . The compound’s localization and accumulation in specific tissues are essential for its therapeutic effects, as it needs to reach the site of action to exert its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular proteins and enzymes. It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound to effectively inhibit its target enzymes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

    Aromatization: The intermediate compound undergoes aromatization to form the pyrimidine structure.

    Substitution: The m-tolyl group is introduced through a substitution reaction, often using a suitable aryl halide and a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or hydrides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(m-Tolyl)pyrimidin-2-amine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Properties

IUPAC Name

5-(3-methylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJHSKNKONPSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661690
Record name 5-(3-Methylphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-42-1
Record name 5-(3-Methylphenyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methylphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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